![molecular formula C23H26N2O4 B2808804 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide CAS No. 921562-72-3](/img/structure/B2808804.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazepin ring and an allyl group. Its molecular formula is C22H24N2O3, with a molecular weight of approximately 364.44 g/mol. The presence of the oxazepin moiety is significant as it is often associated with various biological activities.
Anticonvulsant Activity
Research indicates that derivatives of oxazepin compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications to the oxazepin structure can enhance efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound's ability to modulate sodium channels and GABA receptors has been suggested as a mechanism for its anticonvulsant effects .
Antitumor Activity
Preliminary studies have indicated that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated significant inhibition of cell proliferation in leukemia cell lines with GI50 values in the nanomolar range .
The biological activity of the compound may be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels (VGSCs), stabilizing inactive states and preventing neuronal excitability.
- GABAergic Activity : The compound may enhance GABA receptor activity, contributing to its anticonvulsant effects.
- Inhibition of Tumor Growth : The structural features allow for interaction with key proteins involved in cell cycle regulation and apoptosis pathways.
Case Studies
A study conducted on related oxazepin derivatives demonstrated significant anticonvulsant activity at doses ranging from 30 to 100 mg/kg in animal models. The most active compounds showed protective indices indicating a favorable therapeutic window .
Compound | ED50 (mg/kg) | PI (Protective Index) | Model |
---|---|---|---|
Compound A | 15.2 | >13 | PTZ |
Compound B | 28.9 | 6.0 | MES |
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound contribute to its interaction with biological targets involved in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce inflammation in neural tissues has been documented .
Material Science
Polymer Chemistry
In material science, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has shown promise for applications in coatings and composites .
Nanotechnology
The compound has also been investigated for its potential use in nanotechnology. Its unique chemical structure allows for functionalization with nanoparticles, leading to enhanced properties such as increased surface area and reactivity. This application is particularly relevant in drug delivery systems where targeted therapy is crucial .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) involves several steps including condensation reactions and cyclization processes. Various synthetic routes have been reported that optimize yield and purity while minimizing environmental impact .
Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and provide insights into the electronic properties of the compound which are critical for understanding its reactivity and interactions .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation; induces apoptosis |
Neuroprotective agents | Protects against oxidative stress | |
Material Science | Polymer synthesis | Enhanced thermal stability; improved mechanical properties |
Nanotechnology | Functionalization with nanoparticles for drug delivery | |
Synthesis | Synthetic pathways | Various optimized routes reported |
Characterization methods | Confirmed structure via NMR and mass spectrometry |
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-12-25-19-13-17(8-11-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-9-6-16(2)7-10-18/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWPLRFEOGEHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。